molecular formula C10H20ClNO2 B1457360 (1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride CAS No. 1351662-22-0

(1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride

Cat. No. B1457360
M. Wt: 221.72 g/mol
InChI Key: UACXBUCOJFXYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride” is a unique organic compound with the CAS No. 1351662-22-0 . It has a molecular weight of 221.72 and a molecular formula of C10H20ClNO2 .


Physical And Chemical Properties Analysis

“(1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride” has a molecular weight of 221.72 . The specific physical and chemical properties such as boiling point and storage conditions were not found in the search results.

Scientific Research Applications

Corrosion Inhibition

Studies have explored the use of heterocyclic systems, including compounds with structures related to (1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride, for the inhibition of metal corrosion. These compounds show promise in protecting metals like steel from corrosion in acidic environments, highlighting their potential in industrial applications such as pipeline protection and metal processing. The effectiveness of these inhibitors is often attributed to their adsorption and interaction with the metal surface, which is influenced by the structure of the chemical compound used as an inhibitor (John et al., 2017).

Organic Synthesis and Catalysis

Compounds structurally similar to (1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride have been utilized in organic synthesis, including the diastereoselective synthesis of azetidines and the development of new synthetic pathways. These methodologies offer convenient routes to bioactive molecules and are significant for the synthesis of a wide range of organic compounds. The research demonstrates the versatility of these compounds in facilitating complex chemical reactions, which can be crucial in pharmaceutical synthesis and the development of new materials (Jin et al., 2016).

High-Spin Molecules and Single-Molecule Magnets

Diol-type ligands, which share some structural similarities with the query compound, have been central in the chemistry of high-spin molecules and single-molecule magnets (SMMs). These applications are critical in the field of molecular magnetism, where the design and synthesis of SMMs are pursued for their potential in quantum computing, data storage, and spintronic devices. The structural diversity and ability of these ligands to form complexes with paramagnetic metal ions underscore their importance in developing new materials with desired magnetic properties (Tasiopoulos & Perlepes, 2008).

properties

IUPAC Name

[1-cyclopentyl-3-(hydroxymethyl)azetidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c12-7-10(8-13)5-11(6-10)9-3-1-2-4-9;/h9,12-13H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACXBUCOJFXYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(C2)(CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride
Reactant of Route 2
Reactant of Route 2
(1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride
Reactant of Route 3
Reactant of Route 3
(1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride
Reactant of Route 4
Reactant of Route 4
(1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride
Reactant of Route 5
Reactant of Route 5
(1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride
Reactant of Route 6
Reactant of Route 6
(1-Cyclopentylazetidine-3,3-diyl)dimethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.